ASN007 (ERK-IN-3) Stereochemical Dependency: (S)-Enantiomer Is the Exclusive Chiral Precursor for a Clinical-Stage ERK1/2 Inhibitor
The (2S)-configured amino alcohol is the direct chiral building block for ASN007 (ERK-IN-3, CAS 2055597-12-9), a potent, orally active ERK1/2 inhibitor . The (S)-stereochemistry at the benzylic carbon of the amino alcohol is retained in the final drug molecule, and the corresponding (R)-enantiomer would generate a diastereomeric product with untested pharmacological properties . ASN007 inhibits ERK1/2 with low single-digit nanomolar IC₅₀ values in biochemical assays and demonstrates slower target dissociation (longer residence time) compared to other ERK inhibitors including BVD-523 and GDC-0994 . Across a panel of 96 KRAS mutant cell lines, ASN007 showed broader and more potent antiproliferative activity compared to BVD-523 and GDC-0994 .
| Evidence Dimension | Kinase inhibition potency (biochemical IC₅₀) and cellular antiproliferative breadth across KRAS mutant panel |
|---|---|
| Target Compound Data | ASN007 (derived from (2S)-amino alcohol intermediate): ERK1/2 IC₅₀ in low single-digit nM range; potent activity across all KRAS subtype mutations (G12C, G12D, G12V, G13D) in a 96-cell-line panel |
| Comparator Or Baseline | BVD-523 and GDC-0994: less potent and narrower activity spectrum across the same KRAS mutant cell line panel |
| Quantified Difference | ASN007 demonstrated much more potent and broader activity against KRAS, NRAS, and HRAS mutant cell lines compared to BVD-523 and GDC-0994; slower dissociation rate (longer target residence time) than several other known ERK inhibitors |
| Conditions | Biochemical ERK1/2 inhibition assay; cell-based antiproliferative assay in a panel of 96 KRAS mutant cancer cell lines; target residence time measured by dissociation rate |
Why This Matters
Procurement of the (2S)-enantiomer directly enables synthesis of a clinical-stage ERK inhibitor with demonstrated superiority over competing chemotypes, making stereochemical fidelity a non-negotiable specification for oncology drug discovery programs.
- [1] Reddy SP, Sivanandhan D, Dewang P, Rao N, Smith RA, Thompson SK. Abstract B150: ASN007, a novel oral ERK inhibitor, shows robust antitumor activity in RAS mutant cancer models. Mol Cancer Ther. 2018;17(1_Supplement):B150. https://doi.org/10.1158/1535-7163.TARG-17-B150 View Source
- [2] WO2016205418A1 – Heterocyclic inhibitors of ERK1 and ERK2 and their use in the treatment of cancer. World Intellectual Property Organization, International Publication Date 22 December 2016. https://patents.google.com/patent/WO2016205418A1/en View Source
